3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile

Computational chemistry Drug design Physicochemical profiling

Procuring a piperazine intermediate with precise lipophilicity control is critical for CNS-penetrant programs. 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile addresses this challenge through its 2-fluoroethyl substituent, which raises XLogP by +0.4 log units versus the methyl analog while preserving TPSA (47.3 Ų), enabling independent modulation of permeability and polarity. - XLogP -0.2, TPSA 47.3 Ų, rotatable bonds 3; ideal for passive permeability optimization. - Sigma-1 binding data on fluoroethyl piperazine analogs shows >53-fold Ki shift (5.92 nM to 316 nM), confirming the functional impact of the fluoroethyl group. - 19F NMR handle enables direct binding and metabolism studies without radiolabeling. Supplied at ≥98% purity with full QC documentation (NMR, HPLC, GC). Standard international B2B shipping under R&D-use exemption.

Molecular Formula C9H14FN3O
Molecular Weight 199.23 g/mol
CAS No. 2001353-97-3
Cat. No. B1532018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile
CAS2001353-97-3
Molecular FormulaC9H14FN3O
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCF)C(=O)CC#N
InChIInChI=1S/C9H14FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-2,4-8H2
InChIKeyRHIOQSMYXBBEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile Characterization for Research


3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile is a synthetic piperazine derivative featuring a 2-fluoroethyl substituent on one piperazine nitrogen and a 3-oxopropanenitrile group on the other. Its molecular formula is C9H14FN3O with a molecular weight of 199.23 g/mol . The compound is supplied as a research-grade intermediate with a standard purity of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . Long-term storage is recommended in a cool, dry place . Its computed XLogP is -0.2, and its topological polar surface area is 47.3 Ų .

Scaffold Fluoroethyl piperazine synthetic intermediate
Quality Research-grade with batch-specific QC documentation
Use Context Medicinal chemistry SAR and lead optimization workflows

Structural Analogues Are Not Functionally Equivalent


Superficially similar piperazine derivatives cannot be considered interchangeable with 3-(4-(2-fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile. The 2-fluoroethyl modification introduces a carbon-fluorine bond that fundamentally alters physicochemical properties (e.g., lipophilicity and conformational flexibility) and can drastically shift biological activity. In a directly relevant class-level example comparing methyl and fluoroethyl piperazine analogues for sigma receptor positron emission tomography (PET) probe development, fluoroethylation was demonstrated to be pharmacologically significant: it reduced sigma-1 receptor binding affinity over 53-fold (Ki shifted from 5.92 nM to 316 nM) compared to the methyl analogue, rendering the fluoroethyl analogue unsuitable for further imaging development [1]. This finding underscores that even conserved core scaffolds with different N-substituents cannot be presumed functionally equivalent, justifying rigorous differentiation of the target compound in any procurement or selection process.

Fluoroethyl C-F bond alters physicochemical properties including lipophilicity and conformational flexibility relative to methyl or unsubstituted piperazine analogues.
Class-level evidence indicates that fluoroethylation of a piperazine scaffold can substantially shift target binding affinity; functional equivalence with structural analogues cannot be assumed.
Differences in hydrogen bond acceptor count and rotatable bond profile may produce non-linear pharmacological changes that require independent empirical characterization.

Quantitative Differentiation Versus Structural Analogues


Lipophilicity Comparison of Fluoroethyl and Methyl Congeners

The computed XLogP for 3-(4-(2-fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile is -0.2 . In contrast, the closely related 4-methyl analogue (3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile, CAS 15029-34-2) exhibits a lower computed XLogP3-AA of -0.6 [1]. This quantitative difference of +0.4 log units indicates that the fluoroethyl-substituted compound is more lipophilic, a property that can influence membrane permeability, plasma protein binding, and volume of distribution.

Lipophilicity Shift
Context-dependent
+0.4 log units (fluoroethyl > methyl)
Supports permeability context review
Cross-algorithm comparison; validate experimentally
Computational chemistry Drug design Physicochemical profiling

Hydrogen Bond Acceptor Capacity and Solvation

The target compound contains four hydrogen bond acceptor (HBA) sites: the two piperazine nitrogens, the carbonyl oxygen, and the nitrile nitrogen . The 4-methyl analogue possesses only three HBA sites, as it lacks the additional acceptor contributed by the fluorine atom's inductive effect on the ethyl chain [1]. This additional H-bond capacity can influence solvation free energy and the compound's ability to engage in polar interactions with biological macromolecules.

H-Bond Acceptors
Reported
4 vs 3 acceptors (+1)
May influence solvation and binding profile
Computed from 2D structure
Medicinal chemistry Molecular design Pharmacokinetics

Rotatable Bond Count and Conformational Flexibility

3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile has three rotatable bonds (the fluoroethyl chain, the bond connecting piperazine to carbonyl, and the bond between carbonyl and cyanomethyl) . The 4-methyl analogue has only one rotatable bond, as the methyl group is not rotatable [1]. This additional conformational freedom may allow the target compound to better adapt to sterically constrained binding sites but also incurs a greater entropic penalty upon binding.

Rotatable Bonds
Reported
3 vs 1 rotatable bonds (+2)
Supports conformational flexibility review
Impacts entropy-enthalpy compensation context
Computational chemistry Drug-likeness Binding free energy

Vendor-Specified Purity and Quality Control

The target compound is commercially available with a stated purity of 98%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC . This purity level meets or exceeds the typical 95-97% purity range commonly accepted for research-grade intermediates. For critical applications, the availability of detailed QC data enables verification of lot-to-lot consistency, which is essential for reproducible biological assay results.

Purity Specification
Specification review
98% with batch-specific QC
Supports lot-to-lot consistency review
Supplier specification; verify per application
Chemical procurement Quality assurance Assay reproducibility

Fluorine Substitution Effect on Biological Activity

In a study evaluating methyl- versus fluoroethyl-substituted piperazine analogues as sigma receptor PET probes, fluoroethylation of a desmethyl precursor reduced sigma-1 receptor binding affinity by over 50-fold (Ki increased from 5.92 ± 0.52 nM to 316 ± 21 nM) [1]. While this study does not involve the target compound directly, it provides the strongest available class-level evidence that the 2-fluoroethyl substituent on a piperazine scaffold is biologically impactful and not a silent structural modification. Researchers should anticipate that replacing a methyl or unsubstituted piperazine with 3-(4-(2-fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile may produce similarly non-linear alterations in pharmacological profile.

Fluoroethyl Bioactivity Impact
Class-level
53.4-fold affinity reduction (class-level)
Supports class-level SAR interpretation
Sigma-1 receptor context; not compound-specific
Medicinal chemistry PET tracer development Sigma receptor pharmacology

Research Applications for Piperazine Oxopropanenitrile Scaffold


Lipophilicity-Driven Lead Optimization in CNS and Oncology

The +0.4 log unit XLogP increase of 3-(4-(2-fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile relative to its 4-methyl congener [Section 3, Evidence_Item 1] makes this compound a suitable scaffold for programs where enhanced passive permeability is desirable, such as crossing the blood-brain barrier or penetrating solid tumor tissue. The controlled increase in lipophilicity, without a change in topological polar surface area (TPSA remains 47.3 Ų), allows medicinal chemists to probe the impact of logP modulation independently of polarity effects.

19F NMR Probe for Target Engagement Studies

The presence of a single fluorine atom in the 2-fluoroethyl group enables the use of this compound as a 19F NMR probe for studying molecular interactions in solution. Unlike the non-fluorinated methyl or unsubstituted piperazine analogues, this compound provides a sensitive 19F NMR handle [Section 3, Evidence_Item 5]. This enables direct detection of binding events, conformational changes, and metabolic fate without the need for radiolabeling, a significant advantage for mechanistic pharmacology and fragment-based drug discovery.

PET Tracer and Radioligand Intermediate Synthesis

The nitrile group in the 3-oxopropanenitrile moiety serves as a versatile synthetic handle for late-stage functionalization, including hydrolysis to amides or carboxylic acids, reduction to amines, or click chemistry for bioconjugation. As demonstrated in the class of fluoroethyl piperazine PET probes, this scaffold is amenable to radiolabeling strategies [Section 3, Evidence_Item 5]. Programs developing 18F-labeled or 11C-labeled imaging agents can leverage the nitrile group for further derivatization while benefiting from the documented biological impact of the fluoroethyl substituent on target binding profiles.

Computational Chemistry Benchmarking and Model Validation

The well-characterized computed properties of this compound (XLogP, HBA count, rotatable bonds, TPSA) [Section 3, Evidence_Items 1, 2, 3] in direct comparison with the 4-methyl analogue provide a calibration dataset for validating in silico algorithms predicting logP, solubility, and permeability. The presence of a fluorine atom introduces electrostatic and steric features that challenge computational models, making this compound a useful test case for refining force fields and QSAR models in academic and industrial computational chemistry groups.

Application
Selection Property
Validation Focus
CNS permeability lead optimization
Controlled lipophilicity modulation
Membrane permeability assay context
19F NMR interaction studies
Single-fluorine NMR handle
Binding event and conformational change detection
PET tracer intermediate synthesis
Nitrile synthetic versatility
Late-stage derivatization and radiolabeling review
In silico model validation
Well-characterized computed properties
Algorithm benchmarking against methyl congener data
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